Eg5 Inhibitor IV, also known as VS-83, is a small molecule compound that selectively inhibits the kinesin Eg5, a motor protein crucial for mitotic spindle assembly during cell division. The inhibition of Eg5 has significant implications in cancer therapy, as it can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. This compound is part of a broader class of Eg5 inhibitors that have been explored for their potential therapeutic applications in oncology.
VS-83 was developed through a collaborative effort among researchers focusing on identifying novel inhibitors of kinesin proteins. The compound has been studied extensively in various preclinical models to evaluate its efficacy and mechanism of action against cancer cell lines.
Eg5 Inhibitor IV belongs to the category of antineoplastic agents and specifically falls under the subclass of kinesin inhibitors. Its primary mechanism involves disrupting mitotic processes, making it a candidate for targeting various malignancies, particularly those characterized by high proliferation rates.
The synthesis of Eg5 Inhibitor IV involves several key steps, typically including:
The synthetic route is optimized for yield and purity, often employing chromatographic techniques for purification. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Eg5 Inhibitor IV has a complex molecular structure characterized by a series of rings and functional groups that contribute to its binding affinity for the Eg5 protein. The exact structural formula can be represented as follows:
The chemical reactivity of Eg5 Inhibitor IV primarily revolves around its ability to interact with the Eg5 motor domain. Upon binding, it disrupts ATP hydrolysis, which is essential for kinesin function during mitosis.
The mechanism by which Eg5 Inhibitor IV exerts its effects involves:
Studies indicate that treatment with VS-83 results in increased levels of phosphorylated histone H3, a marker of mitotic arrest, confirming its role as an effective mitotic inhibitor.
Eg5 Inhibitor IV has several potential applications in scientific research and clinical settings:
Eg5 (kinesin spindle protein, KIF11) is a homotetrameric motor protein belonging to the kinesin-5 family, characterized by its bipolar structure with motor domains positioned at opposite ends. This configuration enables Eg5 to crosslink and slide antiparallel microtubules, generating outward forces essential for centrosome separation and establishment of the bipolar spindle during early mitosis [4] [6]. Mechanistically, Eg5 hydrolyzes ATP to undergo conformational changes that drive its movement toward microtubule plus-ends. Inhibition disrupts force balance in the spindle, leading to monopolar spindle formation and mitotic arrest due to sustained activation of the spindle assembly checkpoint [6] [9]. Loop L5 of the motor domain serves as a critical regulatory element, with its extended length (17 amino acids in humans) enabling allosteric communication between the inhibitor-binding site and catalytic core [4].
Table 1: Key Mitotic Motor Proteins and Functions
Motor Protein | Family | Directionality | Mitotic Function | Inhibition Phenotype |
---|---|---|---|---|
Eg5 (KIF11) | Kinesin-5 | Plus-end directed | Bipolar spindle assembly | Monopolar spindles |
HSET (KIFC1) | Kinesin-14 | Minus-end directed | Spindle pole focusing | Multipolar spindles |
KIF15 | Kinesin-12 | Plus-end directed | Backup spindle assembly | Synthetic lethality with Eg5 inhibition |
Cytoplasmic dynein | Dynein | Minus-end directed | Poleward microtubule transport | Spindle collapse |
Eg5 exhibits selective overexpression in diverse malignancies—including glioblastoma, pancreatic adenocarcinoma, and hormone-resistant prostate cancer—where elevated expression correlates with genomic instability, disease progression, and poor prognosis [1] [6]. Unlike microtubule-targeting agents (e.g., taxanes), Eg5 inhibitors spare non-proliferating neurons due to minimal Eg5 expression in post-mitotic tissues, potentially reducing neurotoxic side effects [6]. Cancer cells demonstrate heightened vulnerability due to:
The discovery of monastrol (2000) validated Eg5 as a druggable target, inducing reversible mitotic arrest via allosteric inhibition. However, its modest potency (EC₅₀ = 58.74 µM in BSC-1 cells) and poor selectivity limited clinical utility [1] [2]. Subsequent efforts employed structure-based optimization:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2